Epc-nph

Vaccine Development Pneumococcal Immunity X-linked Immunodeficiency

Epc-nph, systematically named p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate (EPC) and also referred to as 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester, is a synthetic phosphocholine (PC) hapten derivative with the molecular formula C₁₇H₂₇N₂O₈P and a molecular weight of 418.4 g/mol. It belongs to the phosphocholine ester class and is cataloged under MeSH as a caproate derivative of phosphorylcholine.

Molecular Formula C17H27N2O8P
Molecular Weight 418.4 g/mol
Cat. No. B8803484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpc-nph
Molecular FormulaC17H27N2O8P
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3
InChIKeyQTQKYDHSYAZAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epc-nph (CAS 73785-43-0): A Phosphocholine Hapten with a Differentiating C6 Linear Spacer for Immunological Research and Vaccine Development


Epc-nph, systematically named p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate (EPC) and also referred to as 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester, is a synthetic phosphocholine (PC) hapten derivative with the molecular formula C₁₇H₂₇N₂O₈P and a molecular weight of 418.4 g/mol . It belongs to the phosphocholine ester class and is cataloged under MeSH as a caproate derivative of phosphorylcholine [1]. The compound features a terminal p-nitrophenyl ester group linked via a six-carbon linear alkyl spacer to a phosphocholine head group [2]. Originally developed at the National Institutes of Health, EPC was designed to overcome the immunological limitations of earlier-generation PC haptens, particularly p-diazophenylphosphocholine (DPPC), by spatially separating the PC epitope from the immunodominant aryl ring, thereby preserving PC-specific B cell recognition [3].

Why Epc-nph Cannot Be Replaced by Generic Phosphocholine Haptens: The Linker Defines Functional Outcomes


In-class phosphocholine (PC) haptens are not interchangeable because the chemical linker architecture between the PC moiety and the carrier protein directly determines the specificity, protective capacity, and B cell repertoire of the resulting antibody response [1]. The conventional PC hapten, p-diazophenylphosphocholine (DPPC), positions the PC group immediately adjacent to a bulky phenyl ring, which acts as an immunodominant epitope and drives affinity maturation toward phenylphosphocholine (PPC)-specific, non-protective antibodies—particularly in immunocompromised hosts [2]. In contrast, Epc-nph incorporates a six-carbon linear alkyl spacer that projects the PC epitope away from the carrier, preserving PC-specific B cell recognition and enabling protection even in X-linked immunodeficient (Xid) mice where DPPC-based conjugates fail [3]. Procurement of an incorrect PC hapten without this defined spacer architecture carries a quantifiable risk of generating antibodies that lack bacterial surface binding capacity and confer minimal in vivo protection [4].

Epc-nph Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Phosphocholine Hapten Analogs


Total vs. Partial In Vivo Protection in Immunodeficient Hosts: EPC-KLH vs. DPPC-KLH vs. R36a Whole Bacteria

In a direct head-to-head lethal challenge study in X-linked immunodeficient (Xid) mice, Epc-nph conjugated to keyhole limpet hemocyanin (EPC-KLH) provided total (100%) protection against 10⁴ virulent Streptococcus pneumoniae organisms, whereas the traditional PC hapten conjugate DPPC-KLH and unencapsulated avirulent S. pneumoniae (R36a) each conferred less than 40% protection in the same Xid mouse model [1]. In contrast, all three immunogens protected normal (immunocompetent) mice against the identical challenge [1]. The quantified differential between EPC-KLH and DPPC-KLH in the immunodeficient setting is greater than 60 percentage points (100% vs. <40%), establishing EPC-KLH as the only PC-containing antigen capable of fully protecting hosts with compromised B cell repertoires [1].

Vaccine Development Pneumococcal Immunity X-linked Immunodeficiency B Cell Repertoire

Retention of PC-Specific Antibody Fine Specificity After Repeated Immunization: EPC-KLH vs. DPPC-KLH

A critical functional distinction between Epc-nph and DPPC conjugates lies in the fine specificity of the antibody response after booster immunizations. The antibody response to EPC-KLH remains predominantly phosphocholine (PC)-inhibitable even after multiple immunizations, meaning the antibodies retain specificity for the native PC epitope found on the bacterial cell wall [1]. In contrast, the antibody response to DPPC-KLH undergoes a repertoire shift after repeated immunization and becomes dominated by phenylphosphocholine (PPC)-specific antibodies that are not inhibitable by free PC and do not recognize the native bacterial PC antigen [1]. This difference is mechanistically attributed to the nine-carbon linear spacer in EPC that physically separates the PC moiety from the carrier protein, preventing the carrier-proximal phenyl ring from behaving as an immunodominant epitope [2].

Antibody Engineering Hapten Design B Cell Clonal Selection Idiotype Analysis

Bacterial Surface Binding Competence of Induced Antibodies: EPC-KLH vs. DPPC-KLH vs. R36a

The functional protective capacity of anti-PC antibodies correlates directly with their ability to bind to the surface of intact, virulent S. pneumoniae bacteria. In a direct comparison, serum antibodies from EPC-KLH-immunized and protected mice demonstrated positive binding to the surface of virulent S. pneumoniae, whereas secondary antibodies elicited by either DPPC-KLH or R36a immunization failed to bind to the bacterial surface [1]. Furthermore, passive transfer of a PC-specific hybridoma antibody derived from EPC-KLH-immunized Xid mice conferred protection against lethal S. pneumoniae challenge, formally demonstrating that EPC-induced antibodies possess the requisite effector function that DPPC-induced antibodies lack [1].

Antibody Effector Function Bacterial Opsonization Immunoassay Validation Correlates of Protection

Structural Basis for Differentiation: C6 Linear Alkyl Spacer Architecture Enabling PC-Specific B Cell Rescue

Epc-nph incorporates a six-carbon (C6) linear alkyl chain between the phosphocholine head group and the p-nitrophenyl ester conjugation handle, creating an effective nine-atom spacer between the PC epitope and the carrier protein after conjugation via the terminal carboxyl/amide linkage [1]. This contrasts with DPPC, in which the PC moiety is directly attached to a phenyl ring that serves as both the conjugation handle (via a diazonium linkage) and a dominant immunological epitope [2]. In the patented structure-activity comparison, EPC conjugates with this linear straight-chain alkyl linker maintained PC-specific immune responses, whereas DPPC conjugates—where PC is directly linked to the immunodominant phenyl ring—drove affinity maturation toward PPC-specific, VH1-negative, non-protective antibodies that dominate the response in Xid mice [2]. The linear spacer in EPC allows group I (T15-idiotype, PC-specific) B cell clones to escape clonal deletion and undergo selection, a mechanistic advantage not achievable with DPPC-based or other phenyl-proximal PC haptens [1].

Structure-Activity Relationship Hapten-Protein Conjugation Chemistry Linker Design B Cell Clonal Deletion

Cross-Protection Across Multiple S. pneumoniae Serotypes via PC Epitope Targeting

Epc-nph-based conjugates target the phosphocholine moiety, a conserved cell wall antigen present across essentially all Streptococcus pneumoniae serotypes, in contrast to capsular polysaccharide-based vaccines that are inherently serotype-restricted [1]. The EPC antigen has been shown to provide cross-protection against multiple serotypes of S. pneumoniae in mouse models, leveraging the fact that PC is an invariant structural component of the pneumococcal cell wall teichoic acid and lipoteichoic acid [1]. This contrasts with the licensed 23-valent pneumococcal polysaccharide vaccine, which covers only 23 of over 90 known serotypes and has markedly reduced efficacy in infants under two years of age and immunocompromised individuals—the very populations in which PC-targeted vaccines using EPC technology have demonstrated efficacy [2].

Serotype-Independent Vaccine Pneumococcal Cross-Protection Conserved Antigen Targeting Polysaccharide Vaccine Alternative

p-Nitrophenyl Ester Leaving Group: Colorimetric Quantification of Conjugation Efficiency and Hapten Density

Epc-nph carries a p-nitrophenyl ester group that serves as both the activated conjugation handle (for coupling to protein carriers via amine-reactive ester chemistry) and a chromogenic reporter [1]. Upon hydrolysis or aminolysis during conjugation to carrier proteins, p-nitrophenolate is released, which absorbs strongly at approximately 400–410 nm (ε ≈ 17,000–18,000 M⁻¹cm⁻¹ under alkaline conditions), enabling real-time spectrophotometric monitoring of reaction progress and precise determination of hapten:carrier substitution ratios [2]. This dual functionality is absent from DPPC, which requires diazonium chemistry for conjugation—a less controlled, more heterogeneous coupling method that offers no intrinsic colorimetric readout for quality control [3]. The p-nitrophenyl chromophore also enables sensitive detection of the intact EPC hapten in analytical HPLC workflows [1].

Conjugate Characterization Quality Control Hapten Density Determination Spectrophotometric Assay

High-Impact Application Scenarios for Epc-nph Based on Quantitative Differentiation Evidence


Developing Serotype-Independent Pneumococcal Vaccines for Immunocompromised Populations

Epc-nph is the only PC hapten for which conjugate vaccines have demonstrated total (100%) protection in Xid mice—a model of B cell immunodeficiency—against lethal S. pneumoniae challenge, compared to <40% protection with DPPC-KLH [1]. This makes Epc-nph the reagent of choice for preclinical vaccine programs targeting populations with immature or compromised B cell compartments (neonates, elderly, transplant recipients, primary immunodeficiency patients), where polysaccharide-based and DPPC-based approaches have failed to provide adequate protection [2].

Generating PC-Specific Monoclonal Antibodies with Native Bacterial Surface Binding Capacity

When the objective is to isolate hybridoma clones producing antibodies that bind to native PC on intact bacterial surfaces—rather than to synthetic phenylphosphocholine—Epc-nph-KLH immunization uniquely achieves this outcome. EPC-induced antibodies retain PC-inhibitable specificity across multiple immunizations and bind to virulent bacterial surfaces, whereas DPPC-induced antibodies lose PC specificity and fail to bind bacteria [1]. This differential is critical for laboratories generating anti-PC diagnostic reagents, therapeutic antibodies, or research tools for studying PC-expressing pathogens including S. pneumoniae, Pseudomonas spp., and parasitic nematodes [2].

Investigating B Cell Clonal Selection and Repertoire Rescue in Immunodeficiency Models

Epc-nph provides a unique experimental tool for studying the mechanisms of B cell clonal deletion and rescue in Xid and other immunodeficiency models. Unlike DPPC, which drives affinity maturation toward high-affinity PPC-specific clones that obscure the low-affinity group I anti-PC response, EPC—by virtue of its linear alkyl spacer—allows the selective amplification of group I (T15-idiotype-associated) PC-specific clones that are otherwise deleted in Xid mice [1]. This enables fundamental immunological studies on how hapten architecture shapes B cell repertoire selection, with potential translational implications for vaccine design in immunocompromised hosts [2].

Quality-Controlled Production of PC-Protein Conjugates with Quantifiable Hapten Density

For contract research organizations (CROs) and academic core facilities producing custom PC-protein conjugates, Epc-nph offers an inherent quality control advantage through its p-nitrophenyl ester leaving group, which enables direct spectrophotometric quantification of conjugation efficiency at 400–410 nm with molar absorptivity of approximately 17,000–18,000 M⁻¹cm⁻¹ [1]. This eliminates the need for post-conjugation analytical methods such as mass spectrometry or amino acid analysis to determine hapten:carrier ratios, streamlining batch release workflows and ensuring lot-to-lot consistency in conjugate-based immunoassays and vaccine preparations [2].

Quote Request

Request a Quote for Epc-nph

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.